![molecular formula C13H8BrNS B11825556 3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
3-Bromo-2-phenylthieno[3,2-b]pyridine
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Overview
Description
3-Bromo-2-phenylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-b]pyridine core with a bromine atom at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylthieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylthieno[3,2-b]pyridine using bromine (Br2) in dichloromethane (CH2Cl2) at 0°C . Another approach includes the Suzuki cross-coupling reaction of this compound with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-phenylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at 0°C.
Suzuki Cross-Coupling: Palladium catalyst, arylboronic acids, and base (e.g., K3PO4) in a solvent mixture of dioxane and water.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki cross-coupling reactions.
Substituted Thienopyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,2-b]pyridine framework with a bromine atom at the 3-position and a phenyl group at the 2-position. The synthesis of 3-bromo-2-phenylthieno[3,2-b]pyridine typically involves bromination reactions. For example, bromination can be achieved using bromine in dichloromethane at low temperatures (0 °C), which selectively introduces the bromine atom into the desired position of the thieno[3,2-b]pyridine scaffold .
Synthesis Methodology:
- Bromination: Utilizing Br2 in CH2Cl2 at 0 °C.
- Cross-Coupling Reactions: Palladium-catalyzed methods are employed to create various derivatives, enhancing the compound's utility in medicinal chemistry .
Biological Activities
Thieno[3,2-b]pyridines, including this compound, exhibit a range of biological activities:
- Antitumor Properties: Research indicates that compounds with similar structures can inhibit FOXM1 expression in cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Activity: Modifications on the phenyl ring can significantly affect anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .
- Antimicrobial Effects: The compound has shown promise against various microbial strains, indicating its potential use in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The unique structure of this compound influences its reactivity and biological profile. Variations in substituents on the phenyl group can lead to significant changes in biological activity. A summary of related compounds and their activities is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Phenylthieno[3,2-b]pyridine | No halogen substitution | Antitumor activity |
4-Bromo-2-phenylthieno[3,2-b]pyridine | Bromine at position 4 | Enhanced anti-inflammatory properties |
N-Phenylthieno[2,3-b]pyridine | Different thieno structure | Antimicrobial activity |
6-Bromo-2-methylthieno[3,2-b]pyridine | Methyl substitution at position 6 | Varying degrees of cytotoxicity |
Case Studies
-
Antitumor Activity Evaluation:
A study evaluated various thieno[3,2-b]pyridines for their ability to inhibit cancer cell proliferation. The results indicated that modifications at the phenyl position significantly enhanced antitumor efficacy compared to unmodified analogs . -
Anti-inflammatory Mechanisms:
Another investigation focused on the anti-inflammatory properties of thieno[3,2-b]pyridines. It was found that certain derivatives could effectively reduce inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthieno[3,2-b]pyridine: Lacks the bromine atom at the 3-position.
3-Bromo-2-phenylthieno[2,3-b]pyridine: Differs in the position of the thieno ring fusion.
Thieno[2,3-b]pyridines: A broader class of compounds with similar core structures but different substituents
Uniqueness
3-Bromo-2-phenylthieno[3,2-b]pyridine is unique due to the presence of the bromine atom at the 3-position, which allows for specific chemical modifications and enhances its biological activity. The compound’s structure provides a versatile platform for the development of new therapeutic agents with improved efficacy and selectivity.
Biological Activity
3-Bromo-2-phenylthieno[3,2-b]pyridine is a member of the thienopyridine class of compounds, which has garnered attention due to its potential biological activities. This compound is characterized by its fused heterocyclic structure, which enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Structure
The synthesis of this compound typically involves bromination reactions and cross-coupling methods. For instance, the compound can be synthesized through a three-step process involving Sonogashira coupling followed by bromination using Br2 in dry solvents . The structure of the compound allows for diverse modifications that can influence its biological activity.
Biological Activities
Research has shown that thienopyridine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have indicated that thieno[2,3-b]pyridines possess antitumor properties, with certain derivatives showing IC50 values in the low micromolar range against prostate cancer cell lines (PC-3) .
- Antioxidant Properties : The DPPH radical scavenging assay has been employed to evaluate the antioxidant potential of these compounds. Notably, this compound exhibited promising antioxidant activity compared to standard antioxidants .
- Enzyme Inhibition : Various studies have highlighted the ability of thienopyridines to inhibit specific enzymes linked to metabolic disorders. For instance, compounds have been tested for their inhibitory effects on α-glucosidase and β-glucuronidase, with some showing significantly lower IC50 values than standard inhibitors .
Case Studies
Several case studies underscore the biological efficacy of this compound and related compounds:
- Anticancer Studies : A study evaluated the anticancer activity of several thienopyridine derivatives against PC-3 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 24.213 μM, suggesting moderate to potent anticancer effects .
- Antioxidant Activity : In another investigation, the antioxidant activity was quantified using the DPPH assay. The compound demonstrated an IC50 value of 56.26 μM, showcasing its potential as an effective antioxidant agent .
- Enzyme Inhibition : A comprehensive evaluation revealed that some thienopyridine derivatives inhibited β-glucuronidase with IC50 values significantly lower than those of established drugs used for similar therapeutic purposes .
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C13H8BrNS |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
3-bromo-2-phenylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H8BrNS/c14-11-12-10(7-4-8-15-12)16-13(11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
AJFVVRHGSVADAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(S2)C=CC=N3)Br |
Origin of Product |
United States |
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